Diethyl 3-fluorophthalate
CAS No.: 65610-10-8
Cat. No.: VC13524382
Molecular Formula: C12H13FO4
Molecular Weight: 240.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65610-10-8 |
---|---|
Molecular Formula | C12H13FO4 |
Molecular Weight | 240.23 g/mol |
IUPAC Name | diethyl 3-fluorobenzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C12H13FO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
Standard InChI Key | UYLPXIAVONWVOP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=CC=C1)F)C(=O)OCC |
Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)F)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Diethyl 3-fluorophthalate possesses the molecular formula CHFO, with a molecular weight of 232.19 g/mol. The structure consists of a phthalic acid backbone modified by a fluorine substituent at the 3-position and two ethyl ester groups (Figure 1). The fluorine atom introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHFO | |
Molecular Weight | 232.19 g/mol | |
CAS Registry Number | 65610-10-8 | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves esterification of 3-fluorophthalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions to drive the equilibrium toward ester formation:
Key parameters include:
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Molar ratio: Excess ethanol (3:1) to ensure complete esterification.
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Temperature: Reflux at ~78°C (ethanol’s boiling point).
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Catalyst loading: 1–5% (w/w) sulfuric acid.
Industrial-Scale Production
Industrial methods optimize yield and efficiency through continuous flow processes, which enhance heat transfer and reduce reaction time. Advanced catalysts, such as immobilized lipases or ion-exchange resins, are under investigation to replace corrosive acids.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The fluorine atom at the 3-position undergoes aromatic nucleophilic substitution with reagents like sodium hydroxide or amines, yielding derivatives with altered electronic properties. For example:
Hydrolysis and Reduction
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Acidic Hydrolysis: Cleaves ester groups to regenerate 3-fluorophthalic acid.
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Reduction: Lithium aluminum hydride (LiAlH) reduces ester groups to alcohols, forming 3-fluorophthalyl alcohol derivatives.
Applications in Research and Industry
Radiolabeling for PET Imaging
Recent work at the University of Nebraska-Lincoln demonstrated the synthesis of [F]Diethyl 4-Fluorophthalate as a radiotracer for PET imaging. This compound enables real-time tracking of plasticizer biodistribution in mammalian systems, addressing gaps in understanding short-term exposure effects .
Toxicological and Environmental Considerations
Table 2: Comparative Toxicity of Phthalates
Compound | Oral LD (Rat) | Chronic Effects |
---|---|---|
Diethyl Phthalate (DEP) | >5,500 mg/kg | Liver/kidney toxicity |
Dimethyl Phthalate | 6,800 mg/kg | Ocular/respiratory irritation |
Diethyl 3-Fluorophthalate | Not reported | Suspected endocrine effects |
Environmental Persistence
Fluorinated phthalates may exhibit increased environmental persistence due to the stability of the C-F bond, though biodegradation studies are lacking. Regulatory agencies recommend precautionary handling to minimize ecological release .
Analytical Methods and Characterization
Chromatographic Techniques
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HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves diethyl 3-fluorophthalate from reaction byproducts.
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GC-MS: Quantifies volatile derivatives after silylation or methylation .
Spectroscopic Identification
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H NMR: Signals at δ 1.3–1.4 (ethyl CH), δ 4.2–4.4 (ethyl CH), and δ 7.5–8.1 (aromatic protons).
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IR Spectroscopy: Strong absorptions at 1,720 cm (ester C=O) and 1,250 cm (C-F).
Future Directions and Research Gaps
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